![molecular formula C13H24 B14604142 11,11-Dimethylbicyclo[4.4.1]undecane CAS No. 58863-22-2](/img/structure/B14604142.png)
11,11-Dimethylbicyclo[4.4.1]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11,11-Dimethylbicyclo[441]undecane is a bridged bicyclic hydrocarbon with a unique structure that includes two methyl groups attached to the 11th carbon of the bicyclo[441]undecane framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 11,11-Dimethylbicyclo[4.4.1]undecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a Diels-Alder reaction followed by hydrogenation to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions using specialized reactors to ensure consistent product quality. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Analyse Chemischer Reaktionen
Types of Reactions: 11,11-Dimethylbicyclo[4.4.1]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the bicyclic structure.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.
Substitution: Bromine in carbon tetrachloride at room temperature.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
11,11-Dimethylbicyclo[4.4.1]undecane has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and stability of bridged bicyclic hydrocarbons.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 11,11-Dimethylbicyclo[4.4.1]undecane involves its interaction with molecular targets through its unique bicyclic structure. The compound can engage in various chemical reactions, influencing biological pathways and molecular interactions. The specific pathways and targets depend on the context of its application, such as its role in catalysis or as a component in drug formulations.
Vergleich Mit ähnlichen Verbindungen
Bicyclo[4.4.1]undecane: The parent compound without the dimethyl substitution.
Bicyclo[3.3.1]nonane: A smaller bicyclic hydrocarbon with a different ring structure.
Decalin: A fused bicyclic compound with a similar carbon framework but different connectivity.
Uniqueness: 11,11-Dimethylbicyclo[441]undecane is unique due to the presence of the two methyl groups at the 11th carbon, which significantly alters its chemical properties and reactivity compared to its parent compound and other similar bicyclic hydrocarbons
Eigenschaften
CAS-Nummer |
58863-22-2 |
|---|---|
Molekularformel |
C13H24 |
Molekulargewicht |
180.33 g/mol |
IUPAC-Name |
11,11-dimethylbicyclo[4.4.1]undecane |
InChI |
InChI=1S/C13H24/c1-13(2)11-7-3-4-8-12(13)10-6-5-9-11/h11-12H,3-10H2,1-2H3 |
InChI-Schlüssel |
OVXIPNHJQJQNDO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CCCCC1CCCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-5-Ethyl-5'-methyl-1,1',3,3'-tetrahydro-2,2'-spirobi[indene]](/img/structure/B14604060.png)
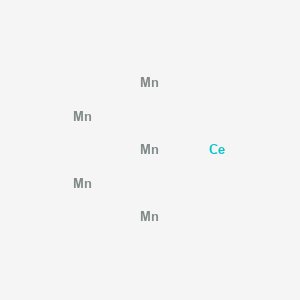
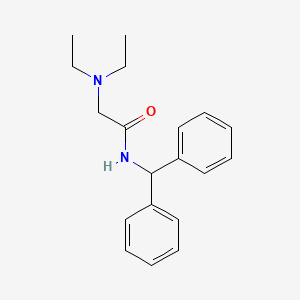
![1-Propanone, 1-[3-(chloromethyl)oxiranyl]-2-methyl-](/img/structure/B14604067.png)
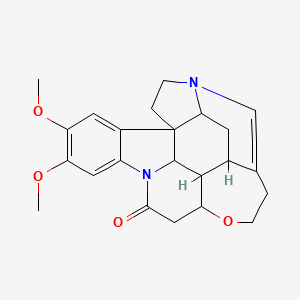

![2,5,6,8-tetrahydro-3H-imidazo[2,1-c][1,4]oxazine](/img/structure/B14604077.png)
![1-[4-(1-Hydroxyethyl)phenyl]-2,2-dimethylpropan-1-one](/img/structure/B14604086.png)
![4-(3-Methylbut-2-en-1-yl)-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline](/img/structure/B14604095.png)

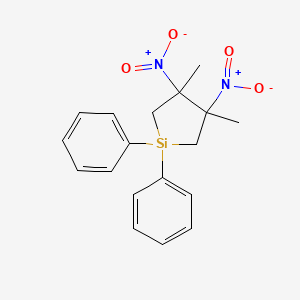

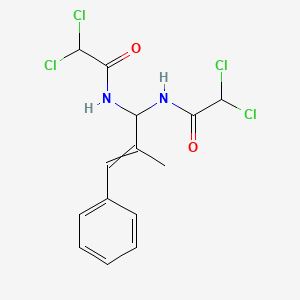
![3-Chloro-6-{[1-(2-methylprop-1-en-1-yl)naphthalen-2-yl]oxy}pyridazine](/img/structure/B14604133.png)
